molecular formula C14H15Cl2N3OS B2468907 3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide CAS No. 1119261-71-0

3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide

Cat. No.: B2468907
CAS No.: 1119261-71-0
M. Wt: 344.25
InChI Key: WWTDNWGTYFICTQ-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, which integrates dichloropyridine, carboxamide, and thiophene subunits, is commonly investigated for its potential to interact with a variety of biological targets. This structure is representative of a class of compounds known to exhibit bioactivity, and researchers screen such molecules for potential application in developing new therapeutic agents . The core research value of this compound lies in its potential as a protein kinase inhibitor. The scaffold is structurally similar to other documented molecules that function by modulating kinase activity, which is a crucial mechanism in numerous cellular signaling pathways . Specifically, researchers may evaluate this compound for its efficacy in inhibiting specific kinases, such as cyclin-dependent kinases (CDKs), which are prominent targets in oncology research for regulating the cell cycle and cell proliferation . Investigations would focus on elucidating its precise mechanism of action, including binding affinity and selectivity against a panel of kinase targets. Further research applications extend to its use as a key chemical intermediate. The presence of reactive chloro and carboxamide groups on the pyridine core allows for further synthetic modification, enabling medicinal chemists to create a diverse library of analogs for structure-activity relationship (SAR) studies . This helps in optimizing the lead compound for greater potency, improved selectivity, and enhanced pharmacokinetic properties. This reagent is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3OS/c1-19(2)10(11-4-3-7-21-11)8-17-14(20)13-9(15)5-6-12(16)18-13/h3-7,10H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTDNWGTYFICTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C=CC(=N1)Cl)Cl)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide, a compound with the molecular formula C14H15Cl2N3OS, has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, related derivatives have shown selectivity against Gram-positive bacteria , with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM for Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (μM)Activity Type
Compound AS. aureus15.625Bactericidal
Compound BE. faecalis62.5Bactericidal
Compound CMRSA31.108Biofilm Inhibition

The mechanism of action for these compounds often involves the inhibition of protein synthesis, nucleic acid production, and peptidoglycan synthesis pathways . This multi-target approach enhances their efficacy against resistant strains.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the thiophene ring and dimethylamino group appears to contribute significantly to its antimicrobial efficacy. Variations in substituents at specific positions can lead to enhanced potency or altered specificity against different microbial strains .

Case Study 1: Efficacy Against Biofilms

A study focused on the efficacy of a related compound against biofilm-forming bacteria demonstrated that it significantly reduced biofilm formation in both planktonic and sessile forms of Pseudomonas aeruginosa. The biofilm inhibition concentration (BIC) was notably lower than that of standard antibiotics like gentamicin .

Case Study 2: Resistance Mechanisms

Another investigation examined the resistance mechanisms employed by bacteria against compounds structurally similar to this compound. It was found that certain bacterial strains developed efflux pumps that could expel the compound, thereby reducing its effectiveness. Modifications to the chemical structure were proposed to overcome this resistance .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical properties of 3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide and its analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Substituent Features Noted Applications/Properties
This compound (Target Compound) C15H17Cl2N3OS* 393.15 736953-59-6 Thiophen-2-yl, dimethylaminoethyl Building block for drug discovery
3,6-Dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide C17H18Cl2N2O 343.25 1110923-64-2 2,4-Dimethylphenylpropyl No explicit data; structural analog
3,6-Dichloro-N-(2-ethoxypyridin-3-yl)pyridine-2-carboxamide C13H11Cl2N3O2 323.15 Not provided 2-Ethoxypyridin-3-yl Commercial availability
3,6-Dichloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-2-carboxamide C20H14Cl2N4OS 441.32 EN300-265999 Imidazothiazole-phenyl Potential heterocyclic drug candidate
N-[(6-Chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide C14H15ClN2O3S 344.27 Not provided 4-Ethoxybenzamide, sulfonyl linkage Not specified

*Note: The molecular formula for the target compound is inferred from its IUPAC name; lists "C15H9Cl2F3N2O3" with a molecular weight of 393.15, which may contain inconsistencies (e.g., fluorine atoms absent in the name).

Key Comparisons:

The imidazothiazole-phenyl substituent in EN300-265999 introduces a fused heterocycle, likely improving binding affinity in biological targets (e.g., kinases or receptors) .

Physicochemical Properties: The ethoxy group in C13H11Cl2N3O2 may increase solubility in polar solvents compared to the thiophene-containing target compound .

Biological Relevance: Thieno[2,3-b]pyridine derivatives (e.g., ) are highlighted as intermediates in anticancer drug synthesis, suggesting that the thiophene moiety in the target compound could align with similar therapeutic pathways .

Research Findings and Implications

  • Structural Insights: X-ray crystallography data for related thieno[2,3-b]pyridine derivatives () reveal planar aromatic systems conducive to intercalation or enzyme inhibition, a feature shared with the target compound’s pyridine-thiophene framework .
  • Synthetic Utility : The target compound’s ethylamine side chain allows for further functionalization, making it a versatile intermediate in combinatorial chemistry .
  • Gaps in Data : Specific biological activity data (e.g., IC50 values, toxicity profiles) for the target compound and its analogs are absent in the provided evidence, underscoring the need for targeted pharmacological studies.

Q & A

Q. What are the standard synthetic protocols for preparing 3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide?

The synthesis involves multi-step reactions, including:

  • Pyridine core functionalization : Chlorination at the 3,6-positions using POCl₃ or SOCl₂ under reflux conditions .
  • Amide coupling : Reaction of 3,6-dichloropyridine-2-carboxylic acid with a thiophene-containing amine (e.g., 2-(dimethylamino)-2-thiophen-2-ylethylamine) via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .

Key considerations : Control reaction temperature (0–5°C during coupling) to minimize side reactions like racemization .

Q. How is the compound’s structural identity validated?

Methodological validation includes:

  • Spectroscopic analysis :
    • NMR : Confirm substituent positions (e.g., thiophene integration at δ 6.8–7.2 ppm, dimethylamino protons at δ 2.2–2.5 ppm) .
    • HRMS : Verify molecular ion ([M+H]⁺) matching the theoretical mass (± 3 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., thiophene orientation relative to the pyridine ring) .

Note : Discrepancies in NOESY data (e.g., unexpected coupling) may indicate conformational flexibility requiring DFT calculations .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • Co-solvent systems : Use DMSO/PBS (≤1% DMSO) or cyclodextrin encapsulation .
  • Structural modifications : Introduce polar groups (e.g., hydroxyl or carboxylate) at non-critical positions while preserving bioactivity .
  • pH adjustment : For ionizable groups (e.g., dimethylamino), test solubility in buffers at pH 4–8 .

Validation : Monitor compound stability via HPLC over 24 hours .

Q. How do electronic effects of substituents (e.g., 3,6-dichloro groups) influence biological activity?

  • Computational modeling : Perform DFT calculations to map electron density (e.g., chloro groups increase electrophilicity at the pyridine ring, enhancing target binding) .
  • SAR studies : Compare IC₅₀ values of analogs (e.g., 3-Cl vs. 3-F substitution) against target enzymes .
  • Contradiction resolution : If conflicting activity data arise (e.g., chloro vs. methyl groups), use molecular docking to assess steric/electronic complementarity with binding pockets .

Q. What methods resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

  • Assay standardization : Re-test under uniform conditions (e.g., ATP concentration in kinase assays) .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific binding .
  • Meta-analysis : Compare datasets from independent studies, adjusting for variables like cell line heterogeneity or compound purity (validated by LC-MS) .

Q. How is the compound’s stability under physiological conditions assessed?

  • Degradation studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, sampling at 0, 6, 12, 24 hours .
  • Metabolite identification : Use LC-MS/MS to detect hydrolysis products (e.g., free pyridine-2-carboxamide) .
  • Light sensitivity : Store in amber vials and monitor UV-Vis absorbance changes under accelerated light exposure .

Q. What experimental designs validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment .
  • Knockdown/rescue experiments : Use siRNA to silence the putative target and assess rescue via overexpression .
  • Biolayer interferometry : Quantify binding kinetics (kₒₙ/kₒff) in live cells .

Q. How can crystallographic data resolve ambiguities in the compound’s binding mode?

  • Co-crystallization : Soak the compound into protein crystals (e.g., kinase domains) and collect diffraction data (≤2.0 Å resolution) .
  • Electron density maps : Identify key interactions (e.g., hydrogen bonds between the carboxamide and Asp86 in the active site) .
  • Contradiction example : If NMR suggests flexible binding but crystallography shows rigidity, perform molecular dynamics simulations to reconcile .

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